2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine
Description
2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine is a thiazole-derived compound featuring a 4-methoxyphenyl substituent at the 4-position of the thiazole ring and an ethylamine group at the 2-position. The ethylamine chain introduces a basic amine functionality, which may influence pharmacokinetic properties such as bioavailability and receptor binding. While direct data on this compound are sparse in the provided evidence, structurally related thiazole derivatives are noted for diverse biological activities, including antiproliferative and antifungal effects .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-15-10-4-2-9(3-5-10)11-8-16-12(14-11)6-7-13/h2-5,8H,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDHUSABSLTXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine typically involves the formation of the thiazole ring followed by the introduction of the 4-methoxyphenyl group and the ethylamine side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like sulfur or phosphorus compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as crystallization or chromatography ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings .
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that thiazole derivatives, including 2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine, exhibit significant anticonvulsant properties. A study demonstrated that compounds with thiazole moieties displayed effective activity in models of epilepsy, particularly against pentylenetetrazole-induced seizures. The structure-activity relationship (SAR) analysis suggested that modifications such as the methoxy group enhance anticonvulsant efficacy by improving the interaction with target receptors .
Anticancer Properties
The compound has shown promising anticancer activity. In vitro studies conducted by the National Cancer Institute revealed that thiazole-based compounds exhibited significant cytotoxic effects against various cancer cell lines. For instance, a related thiazole derivative demonstrated a mean growth inhibition rate of 12.53% against human tumor cells, indicating potential for further development as an anticancer agent . The mechanism of action is believed to involve disruption of cellular processes critical for tumor growth.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization methods. These synthetic pathways allow for the introduction of various substituents that can modulate biological activity .
Structure-Activity Relationship Analysis
The SAR studies have identified key features that influence the biological activity of thiazole derivatives. For example, the presence of electron-donating groups like methoxy enhances the lipophilicity and bioavailability of the compound, which is crucial for its pharmacological effects .
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
- 4-(4-Methoxyphenyl)thiazol-2-amine () : This analogue lacks the ethylamine side chain, instead having a simple amine at the 2-position. The absence of the ethyl group reduces molecular weight (MW: ~220 g/mol vs. ~263 g/mol for the target compound) and may decrease lipophilicity (lower logP). Such structural simplicity could limit its bioavailability compared to the ethylamine derivative .
- However, steric hindrance from the 2-methoxy group might reduce binding affinity in certain biological systems compared to the 4-methoxy-substituted target compound .
- 4-p-Tolyl-thiazol-2-ylamine () : Replacing methoxy with a methyl group reduces electron-donating effects, which could diminish solubility in polar solvents. This compound’s synthesis via sulfonylation (60% yield) suggests reactivity differences compared to ethylamine derivatives .
Physicochemical Properties
- Solubility : The ethylamine chain in the target compound likely improves water solubility compared to simpler thiazol-2-amines (e.g., ). This aligns with trends observed in , where polar functional groups enhance crystallinity in acetone .
- Synthetic Accessibility : The synthesis of 4-p-tolyl-thiazol-2-ylamine derivatives () achieves 60% yield under mild conditions. The target compound’s synthesis may require similar coupling reactions, with the ethylamine moiety introducing additional steps (e.g., reductive amination) .
Critical Analysis of Evidence
The provided literature highlights structural and functional trends in thiazole derivatives but lacks direct data on the target compound. For instance, and clarify the impact of substituent position on electronic properties, while and underscore the biological relevance of nitro/amino groups. Future studies should prioritize synthesizing the target compound and evaluating its bioactivity relative to these analogues .
Biological Activity
2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antifungal properties, alongside its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Antifungal Activity
The compound also demonstrates antifungal activity against several fungal pathogens. Studies have shown that it can inhibit the growth of Candida species, which are notorious for causing opportunistic infections in immunocompromised individuals.
| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Candida albicans | 20 | 8 |
| Aspergillus niger | 12 | 32 |
Anticancer Activity
One of the most promising aspects of this compound is its anticancer potential. In vitro studies have demonstrated that the compound induces apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT29). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
Case Study: MDA-MB-231 Cell Line
A study assessed the effects of the compound on MDA-MB-231 cells, revealing a significant increase in apoptotic cells compared to control groups. The annexin V-FITC assay indicated a 22-fold increase in late apoptotic cells at a concentration of 10 µM.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The thiazole moiety may inhibit enzymes critical for cancer cell proliferation.
- Receptor Interaction: The compound can bind to various receptors involved in apoptosis signaling pathways.
- Cell Membrane Interaction: Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating intracellular effects.
Comparative Analysis with Similar Compounds
When compared to other thiazole derivatives, this compound shows unique properties due to its specific substitution pattern. This enhances its stability and bioactivity compared to simpler thiazole compounds.
| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| This compound | 10 | 16 |
| Thiazole Derivative A | 25 | 32 |
| Thiazole Derivative B | >50 | 64 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones under acidic or basic conditions. For example, thiazole rings can be formed via Hantzsch thiazole synthesis, where 4-methoxy-substituted phenyl groups are introduced early in the synthetic pathway. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst choice (e.g., K₂CO₃ or piperidine). Reaction progress is monitored via TLC, and intermediates are purified using column chromatography .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectral techniques:
- ¹H/¹³C NMR : To verify proton environments (e.g., methoxy group at δ ~3.8 ppm) and carbon backbone.
- IR Spectroscopy : Confirms functional groups (e.g., N–H stretch at ~3300 cm⁻¹ for the ethylamine moiety).
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
Single-crystal X-ray diffraction (SCXRD) may be used for absolute conformation, as demonstrated in related thiazole-triazole hybrids .
Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?
- Methodological Answer : Initial screening includes:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined .
- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa, HEK293) to assess IC₅₀.
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like acetylcholinesterase or COX-2, using reference inhibitors (e.g., donepezil, celecoxib) for comparison .
Advanced Research Questions
Q. How can molecular docking studies elucidate the mechanism of action of this compound derivatives?
- Methodological Answer : Docking simulations (e.g., AutoDock Vina, Schrödinger Suite) model ligand-receptor interactions. For example:
- Target Selection : Prioritize proteins with known thiazole affinity (e.g., EGFR kinase, β-tubulin).
- Binding Pose Analysis : Identify key interactions (hydrogen bonds with methoxy groups, hydrophobic contacts with aryl rings).
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Studies on similar compounds show methoxy groups enhance binding to hydrophobic pockets in kinase domains .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and how can SAR be systematically analyzed?
- Methodological Answer :
- Synthetic Modification : Replace the methoxy group with halogens (Cl, Br) or electron-withdrawing groups (NO₂) via nucleophilic substitution.
- SAR Analysis : Correlate substituent electronic effects (Hammett σ constants) with bioactivity trends. For instance, nitro groups in analogous compounds reduce antimicrobial potency but improve anticancer activity due to increased electrophilicity .
- 3D-QSAR Models : Use CoMFA/CoMSIA to predict activity cliffs and optimize lead compounds .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., divergent cytotoxicity results across studies)?
- Methodological Answer :
- Standardization : Use identical cell lines (ATCC-verified), passage numbers, and assay protocols (e.g., RPMI vs. DMEM media effects).
- Metabolic Stability : Assess compound degradation in culture media via LC-MS to rule out false negatives.
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding targets .
Q. How can environmental fate studies inform safe handling and disposal protocols for this compound?
- Methodological Answer :
- Biodegradation Assays : OECD 301F tests to measure mineralization rates in activated sludge.
- Photolysis Studies : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. Methoxy groups in related compounds show slower photolytic breakdown than halogenated analogs .
- Ecotoxicity : Daphnia magna acute toxicity tests (48h LC₅₀) to assess aquatic risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
